molecular formula C16H16Cl2N2O B5703530 2,5-dichloro-N-(2-ethylphenyl)-4,6-dimethylnicotinamide

2,5-dichloro-N-(2-ethylphenyl)-4,6-dimethylnicotinamide

Cat. No. B5703530
M. Wt: 323.2 g/mol
InChI Key: WSBVPEBNCNPMOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-dichloro-N-(2-ethylphenyl)-4,6-dimethylnicotinamide, also known as DENM, is a synthetic compound that belongs to the class of nicotinamide derivatives. It has gained significant attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2,5-dichloro-N-(2-ethylphenyl)-4,6-dimethylnicotinamide is not yet fully understood. However, studies suggest that it may act as an inhibitor of certain enzymes and proteins involved in the development of cancer and neurodegenerative diseases. This compound has also been found to modulate the activity of certain neurotransmitters in the brain.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and reduce inflammation in the brain. This compound has also been found to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 2,5-dichloro-N-(2-ethylphenyl)-4,6-dimethylnicotinamide is its high potency and specificity towards certain enzymes and proteins. However, its high toxicity and limited solubility in water pose challenges in conducting lab experiments.

Future Directions

There are several future directions for research on 2,5-dichloro-N-(2-ethylphenyl)-4,6-dimethylnicotinamide. One area of focus is to study the compound's potential use in combination therapy for cancer and neurodegenerative diseases. Another area of interest is to explore the use of this compound as a diagnostic tool for detecting early-stage cancer and neurodegenerative diseases. Additionally, further studies are needed to understand the exact mechanism of action of this compound and to develop more efficient synthesis methods.

Synthesis Methods

2,5-dichloro-N-(2-ethylphenyl)-4,6-dimethylnicotinamide can be synthesized by reacting 2,5-dichloro-4,6-dimethylpyridine-3-carboxylic acid with 2-ethylphenylamine followed by N-methylation. The compound can be purified by recrystallization from a suitable solvent.

Scientific Research Applications

2,5-dichloro-N-(2-ethylphenyl)-4,6-dimethylnicotinamide has shown promising results in various scientific research studies. It has been studied for its potential use in treating cancer, Alzheimer's disease, and Parkinson's disease. This compound has also been found to have anti-inflammatory and antioxidant properties.

properties

IUPAC Name

2,5-dichloro-N-(2-ethylphenyl)-4,6-dimethylpyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16Cl2N2O/c1-4-11-7-5-6-8-12(11)20-16(21)13-9(2)14(17)10(3)19-15(13)18/h5-8H,4H2,1-3H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSBVPEBNCNPMOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C(=C(N=C2Cl)C)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.